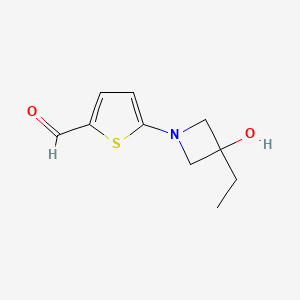![molecular formula C9H18N2O B13176466 4-(2-Aminoethyl)-1-azabicyclo[3.2.1]octan-4-ol](/img/structure/B13176466.png)
4-(2-Aminoethyl)-1-azabicyclo[3.2.1]octan-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Aminoethyl)-1-azabicyclo[321]octan-4-ol is a bicyclic compound with a unique structure that includes an azabicyclo[321]octane ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Aminoethyl)-1-azabicyclo[3.2.1]octan-4-ol can be achieved through several methods. One common approach involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is central to the compound’s structure . This method often relies on the stereocontrolled formation of the bicyclic scaffold from an acyclic starting material containing the required stereochemical information .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimizing the reaction conditions used in laboratory-scale synthesis to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(2-Aminoethyl)-1-azabicyclo[3.2.1]octan-4-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound’s bicyclic structure allows for unique reactivity patterns, particularly at the 4-position .
Common Reagents and Conditions
Common reagents used in the reactions of this compound include thionyl chloride (SOCl2) and pyridine, which promote skeletal rearrangement and chlorination reactions . Appel conditions, involving triphenylphosphine and carbon tetrachloride, are also used for similar transformations .
Major Products
The major products formed from these reactions include chlorinated derivatives and rearranged bicyclic systems.
Scientific Research Applications
4-(2-Aminoethyl)-1-azabicyclo[3.2.1]octan-4-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(2-Aminoethyl)-1-azabicyclo[3.2.1]octan-4-ol is not well-documented. its structural similarity to tropane alkaloids suggests that it may interact with similar molecular targets and pathways. Tropane alkaloids are known to affect neurotransmitter systems, and this compound may exhibit similar effects .
Comparison with Similar Compounds
Similar Compounds
Tropane Alkaloids: These compounds share the azabicyclo[3.2.1]octane scaffold and have significant biological activity.
Levoglucosenone Derivatives: These compounds also feature a bicyclic ring system and undergo similar rearrangement reactions.
Uniqueness
4-(2-Aminoethyl)-1-azabicyclo[3.2.1]octan-4-ol is unique due to its specific substitution pattern and the presence of an aminoethyl group. This structural feature may confer unique reactivity and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C9H18N2O |
|---|---|
Molecular Weight |
170.25 g/mol |
IUPAC Name |
4-(2-aminoethyl)-1-azabicyclo[3.2.1]octan-4-ol |
InChI |
InChI=1S/C9H18N2O/c10-4-2-9(12)3-6-11-5-1-8(9)7-11/h8,12H,1-7,10H2 |
InChI Key |
CUCNUTSNEANQAV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2CCC(C1C2)(CCN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


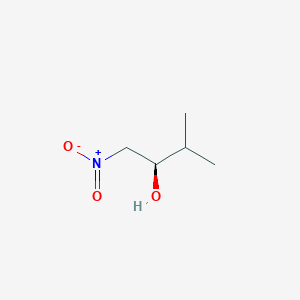
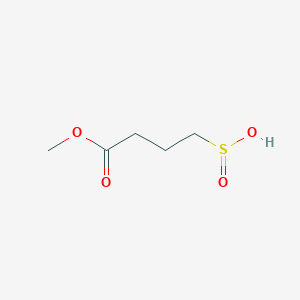
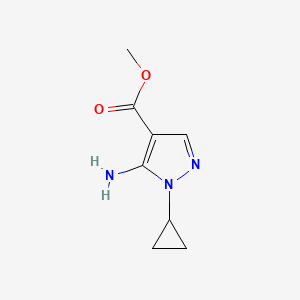

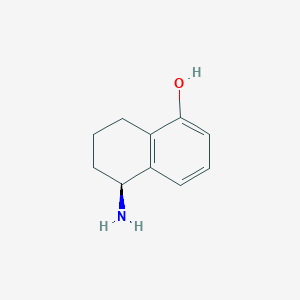

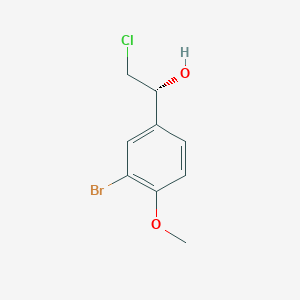
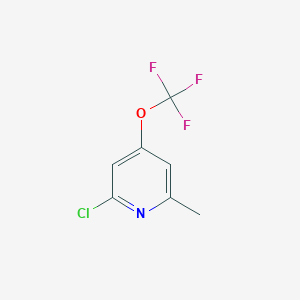
![1-[(1H-Pyrazol-4-yl)imino]-1lambda6-thiolan-1-one](/img/structure/B13176461.png)

![Bicyclo[6.1.0]nonan-4-one](/img/structure/B13176472.png)

